1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a bromine and chlorine-substituted benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Mechanism of Action
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from carrying out its function .
Biochemical Pathways
Again, the specific pathways affected would depend on the target. If the target is an enzyme involved in a particular biochemical pathway, inhibiting that enzyme could disrupt the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, for example, are known to have good pharmacokinetic properties .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain molecule in the cell .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid using thionyl chloride (SOCl₂) under reflux conditions.
Azetidine Ring Formation: The benzoyl chloride intermediate is then reacted with azetidine-3-amine in the presence of a base such as triethylamine (TEA) to form the azetidin-3-yl benzoyl intermediate.
Cyclization to Pyrrolidine-2,5-dione: The final step involves the cyclization of the azetidin-3-yl benzoyl intermediate with maleic anhydride under heating conditions to form the desired pyrrolidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cycloaddition Reactions: The azetidine and pyrrolidine rings can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of dehalogenated or reduced derivatives.
Scientific Research Applications
1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic, optical, or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2-one
- 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-3,4-dione
- 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3/c15-8-1-2-11(16)10(5-8)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHAEZQWLGOTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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